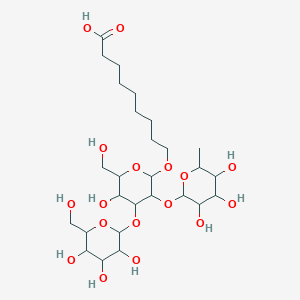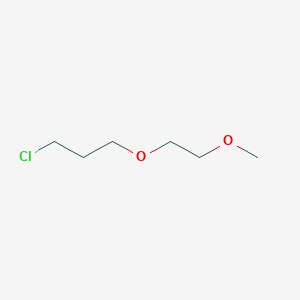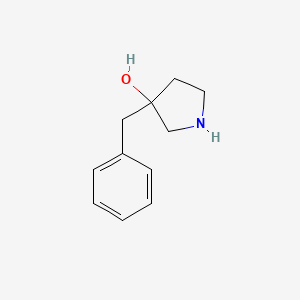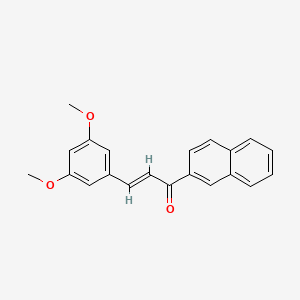![molecular formula C13H25N7O5 B12083770 2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid](/img/structure/B12083770.png)
2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid is a complex organic compound that belongs to the class of amino acids It is a derivative of glycine and is known for its significant role in various biochemical processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid typically involves multiple steps, starting from simpler amino acids. One common method involves the stepwise addition of amino groups to a glycine backbone. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for precise control over the addition of each amino acid residue, ensuring high purity and yield. The process may also involve purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product from any side products or impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds if sulfur-containing amino acids are present.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Substitution: Amino groups can participate in nucleophilic substitution reactions, where one amino group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of cystine from cysteine residues, while reduction can yield free thiol groups.
Applications De Recherche Scientifique
2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential therapeutic effects, including its role in enzyme inhibition and as a precursor for drug development.
Industry: Utilized in the production of biodegradable polymers and as a component in various biochemical assays.
Mécanisme D'action
The mechanism of action of 2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine: The simplest amino acid, serving as a building block for more complex compounds.
Diglycine: A dipeptide consisting of two glycine residues, known for its role in peptide synthesis.
N-glycylglycine: Another glycine derivative with similar properties.
Uniqueness
What sets 2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid apart from these similar compounds is its more complex structure, which allows for a greater range of interactions and applications. Its multiple amino groups enable it to participate in a variety of biochemical processes, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H25N7O5 |
|---|---|
Poids moléculaire |
359.38 g/mol |
Nom IUPAC |
2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C13H25N7O5/c1-7(12(24)25)19-11(23)8(3-2-4-17-13(15)16)20-10(22)6-18-9(21)5-14/h7-8H,2-6,14H2,1H3,(H,18,21)(H,19,23)(H,20,22)(H,24,25)(H4,15,16,17) |
Clé InChI |
GFRBLKXVLQKZLF-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![36,37,38,39,40,41,42,43,44,45,46,47,48,49-Tetradecaethoxy-5,10,15,20,25,30,35-heptakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane](/img/structure/B12083693.png)




![3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12083729.png)








